Kirrothricin Kirrothricin
Brand Name: Vulcanchem
CAS No.: 79190-00-4
VCID: VC17129073
InChI: InChI=1S/C44H64N2O10/c1-10-12-16-24-36-43(6,7)35(49)28-44(54,56-36)32(11-2)41(52)45-26-20-19-22-30(4)40(55-9)31(5)39(51)34(48)23-18-15-13-14-17-21-29(3)38(50)37-33(47)25-27-46(8)42(37)53/h10,12-24,31-32,34-36,39-40,48-51,54H,11,25-28H2,1-9H3,(H,45,52)/b12-10-,15-13+,17-14+,20-19+,23-18+,24-16+,29-21+,30-22+,38-37+/t31?,32?,34?,35-,36-,39?,40?,44-/m0/s1
SMILES:
Molecular Formula: C44H64N2O10
Molecular Weight: 781.0 g/mol

Kirrothricin

CAS No.: 79190-00-4

Cat. No.: VC17129073

Molecular Formula: C44H64N2O10

Molecular Weight: 781.0 g/mol

* For research use only. Not for human or veterinary use.

Kirrothricin - 79190-00-4

Specification

CAS No. 79190-00-4
Molecular Formula C44H64N2O10
Molecular Weight 781.0 g/mol
IUPAC Name 2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,10E,12E,14E,16E,18E)-8,9,18-trihydroxy-6-methoxy-5,7,17-trimethyl-18-(1-methyl-2,4-dioxopiperidin-3-ylidene)octadeca-2,4,10,12,14,16-hexaenyl]butanamide
Standard InChI InChI=1S/C44H64N2O10/c1-10-12-16-24-36-43(6,7)35(49)28-44(54,56-36)32(11-2)41(52)45-26-20-19-22-30(4)40(55-9)31(5)39(51)34(48)23-18-15-13-14-17-21-29(3)38(50)37-33(47)25-27-46(8)42(37)53/h10,12-24,31-32,34-36,39-40,48-51,54H,11,25-28H2,1-9H3,(H,45,52)/b12-10-,15-13+,17-14+,20-19+,23-18+,24-16+,29-21+,30-22+,38-37+/t31?,32?,34?,35-,36-,39?,40?,44-/m0/s1
Standard InChI Key SUMCRDMQIVHXRY-XRAYCMFKSA-N
Isomeric SMILES CCC(C(=O)NC/C=C/C=C(\C)/C(C(C)C(C(/C=C/C=C/C=C/C=C(\C)/C(=C\1/C(=O)CCN(C1=O)C)/O)O)O)OC)[C@@]2(C[C@@H](C([C@@H](O2)/C=C/C=C\C)(C)C)O)O
Canonical SMILES CCC(C(=O)NCC=CC=C(C)C(C(C)C(C(C=CC=CC=CC=C(C)C(=C1C(=O)CCN(C1=O)C)O)O)O)OC)C2(CC(C(C(O2)C=CC=CC)(C)C)O)O

Introduction

Chemical Structure and Stereochemical Configuration

Core Structural Features

Kirrothricin’s aglycone backbone consists of a polyketide-derived chain integrated with a 4-hydroxy-5,6-dihydro-2-pyridone ring (Fig. 1a) . Key differentiating features include:

  • Open tetrahydrofuran ring: Unlike aurodox or mocimycin, kirrothricin lacks the central tetrahydrofuran structure, reducing conformational rigidity .

  • 3-Deoxy functionality: The absence of a hydroxyl group at position 3 alters hydrogen-bonding interactions with EF-Tu .

FeatureKirrothricinAurodoxMocimycin
Tetrahydrofuran ringOpenClosedClosed
C-3 hydroxyl groupAbsentPresentPresent
Pyridone ringDihydroDihydroFully unsaturated

Table 1: Structural comparison of kirrothricin with Type 1 elfamycins .

Stereochemical Analysis

X-ray crystallography and NMR studies reveal that kirrothricin’s stereochemistry is defined by:

  • C-2’ and C-5’ configurations: Three stereochemistry in the side chain, confirmed via coupling constants (J2,3=7HzJ_{2',3'} = 7 \, \text{Hz}, J5,6=4HzJ_{5',6'} = 4 \, \text{Hz}) .

  • Exocyclic double bonds: All seven double bonds adopt trans configurations, as evidenced by 1H^{1}\text{H}-NMR splitting patterns .

Biosynthetic Pathways and Genetic Regulation

Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Integration

While kirrothricin’s biosynthesis remains partially uncharacterized, insights from kirromycin (a Type 1 elfamycin) provide a framework:

  • Hybrid PKS-NRPS system: Kirromycin biosynthesis involves trans-acyltransferase (AT) PKS modules and NRPS domains for amino acid incorporation .

  • Tailoring enzymes: Gene knockout studies in Streptomyces collinus identified KirM (methyltransferase) and KirOI/KirOII (oxygenases) as critical for post-PKS modifications .

Putative Biosynthetic Steps for Kirrothricin

  • Polyketide chain elongation: A cis-AT PKS assembles the aglycone backbone, omitting tetrahydrofuran ring formation .

  • Pyridone ring formation: Oxidative cyclization of a β-ketoacyl intermediate generates the dihydro-2-pyridone moiety .

  • Dehydroxylation at C-3: A reductase homolog (e.g., KirN in kirromycin) may remove the hydroxyl group, though this requires experimental validation .

Biological Activity and Mechanism of Action

Antibacterial Spectrum

Kirrothricin exhibits potent activity against Gram-positive bacteria, particularly Bacillus species, but lacks efficacy against Gram-negative organisms . Its narrow spectrum contrasts with broader elfamycins like aurodox, likely due to structural differences affecting membrane permeability .

EF-Tu Inhibition

Like all elfamycins, kirrothricin binds EF-Tu, preventing GTP hydrolysis and stalling ribosomal translocation . Structural studies suggest that the open tetrahydrofuran ring reduces binding affinity compared to kirromycin, explaining its lower MIC values .

Comparative Analysis with Related Elfamycins

Functional Group Impact on Bioactivity

  • Tetrahydrofuran ring: Closed-ring elfamycins (e.g., aurodox) show 10-fold higher activity against Staphylococcus aureus than kirrothricin .

  • C-3 hydroxyl group: Deletion in kirrothricin reduces hydrogen bonding with EF-Tu’s Asp-138 residue, diminishing inhibitory potency .

Recent Advances and Future Directions

Genomic Insights

Comparative genomics of Streptomyces goldiniensis (aurodox producer) and kirrothricin-producing strains may identify tailoring enzymes responsible for tetrahydrofuran ring omission .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator